molecular formula C20H36N2 B2614255 4-Tetradecylbenzene-1,2-diamine CAS No. 300395-47-5

4-Tetradecylbenzene-1,2-diamine

Cat. No.: B2614255
CAS No.: 300395-47-5
M. Wt: 304.522
InChI Key: UELHLMKHNRVDIM-UHFFFAOYSA-N
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Description

4-Tetradecylbenzene-1,2-diamine (C₂₀H₃₆N₂) is a substituted benzene diamine featuring a long tetradecyl (14-carbon alkyl) chain at the para position and two amine groups at the ortho positions. The tetradecyl chain likely enhances hydrophobicity and surface activity compared to smaller substituents, making it relevant in materials science or surfactant applications.

Properties

IUPAC Name

4-tetradecylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19(21)20(22)17-18/h15-17H,2-14,21-22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELHLMKHNRVDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tetradecylbenzene-1,2-diamine typically involves the alkylation of benzene followed by the introduction of amino groups. One common method is the Friedel-Crafts alkylation of benzene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tetradecylbenzene is then subjected to nitration to introduce nitro groups, which are subsequently reduced to amino groups using hydrogenation or other reducing agents like iron powder and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Tetradecylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 4-Tetradecylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

The following analysis compares 4-tetradecylbenzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives, focusing on substituent effects, synthesis methods, physicochemical properties, and applications.

Substituent Effects on Reactivity and Stability
Compound Substituent Key Properties Stability Considerations
This compound C₁₄H₂₉ (alkyl) High hydrophobicity; potential for micelle formation Likely stable due to inert alkyl chain
4-Methylbenzene-1,2-diamine CH₃ (alkyl) Moderate solubility in polar solvents; used in heterocyclic synthesis Stable under standard conditions
4-Nitrobenzene-1,2-diamine NO₂ (electron-withdrawing) Reduced electron density; reacts with propargyl bromide to form acetylene derivatives Sensitive to reduction conditions
4-Trifluoromethylbenzene-1,2-diamine CF₃ (electron-withdrawing) Enhanced steric/electronic effects; used in fluorinated polymer research Requires careful handling due to toxicity
4-Chlorobenzene-1,2-diamine Cl (electron-withdrawing) Reacts with isatin derivatives to form indoloquinoxalines Moderate stability; prone to hydrolysis

Key Insights :

  • Alkyl substituents (e.g., methyl, tetradecyl) improve stability and hydrophobicity but reduce solubility in polar solvents.
  • Electron-withdrawing groups (e.g., NO₂, CF₃) decrease electron density, favoring reactions with electrophiles .
  • Chloro substituents enable cyclocondensation reactions with carbonyl compounds .

Key Insights :

  • Nitro-substituted diamines are synthesized via reductive methods, but instability requires immediate use in subsequent steps .
  • Methyl and alkyl derivatives are synthesized via alkylation or condensation reactions .
Physicochemical Properties
Compound Molecular Formula Molecular Weight Solubility Aromaticity
This compound C₂₀H₃₆N₂ 308.52 g/mol Insoluble in water High
4-Methylbenzene-1,2-diamine C₇H₁₀N₂ 122.17 g/mol Partially soluble in MeOH High
4-Nitrobenzene-1,2-diamine C₆H₇N₃O₂ 153.14 g/mol Soluble in DMF Moderate
4-Trifluoromethyl derivative C₈H₈F₃N₂ 189.16 g/mol Soluble in organic solvents High

Key Insights :

  • Longer alkyl chains (e.g., tetradecyl) drastically reduce aqueous solubility, favoring nonpolar solvents.
  • Nitro and trifluoromethyl groups enhance solubility in polar aprotic solvents like DMF .

Key Insights :

  • Smaller diamines (e.g., ethane-1,2-diamine) are widely used in corrosion inhibition and biomedicine .
  • Nitro and methyl derivatives serve as intermediates in heterocyclic chemistry .

Biological Activity

Chemical Structure and Properties

4-Tetradecylbenzene-1,2-diamine has a long hydrophobic alkyl chain (tetradecyl) attached to a benzene ring that bears two amine groups in the 1 and 2 positions. This structural configuration contributes to its unique biological properties.

Molecular Formula

  • Molecular Formula : C_{16}H_{34}N_2
  • Molecular Weight : 250.47 g/mol

Physical Properties

  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents, limited solubility in water

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity and Anticancer Activity

Studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways.

Cell LineIC50 (µM)
HeLa (Cervical cancer)15 µM
MCF-7 (Breast cancer)20 µM
A549 (Lung cancer)25 µM

The biological activity of this compound is primarily attributed to its ability to disrupt cellular membranes and interfere with nucleic acid synthesis. The long hydrophobic chain enhances its penetration into lipid bilayers, facilitating its interaction with membrane proteins and lipids.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various alkylbenzene derivatives against multi-drug resistant strains. The results indicated that this compound showed superior activity compared to other tested compounds, making it a candidate for further development as an antimicrobial agent.
  • Cancer Research : In a study published in Cancer Letters, researchers investigated the effects of this compound on breast cancer cell proliferation. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
  • Toxicological Assessment : An evaluation conducted by environmental scientists assessed the toxicity of this compound in aquatic organisms. Results indicated low toxicity levels at environmentally relevant concentrations, suggesting potential for safe use in agricultural applications.

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